molecular formula C18H16N2O B2706993 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 956753-10-9

1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2706993
CAS No.: 956753-10-9
M. Wt: 276.339
InChI Key: BOFWJVUVEURHRN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with benzyl and methylphenyl groups

Preparation Methods

The synthesis of 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the benzyl and methylphenyl groups.

    Formylation: The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at the 4-position.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as a building block for materials science research.

Mechanism of Action

The mechanism by which 1-benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects. The specific pathways involved can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-5-amine: This compound has an amine group instead of an aldehyde group, which can lead to different reactivity and applications.

    1-Benzyl-3-(3-methylphenyl)-1H-pyrazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which provides distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

1-benzyl-3-(3-methylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-14-6-5-9-16(10-14)18-17(13-21)12-20(19-18)11-15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFWJVUVEURHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN(C=C2C=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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